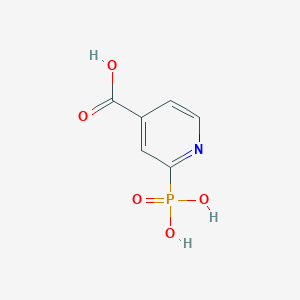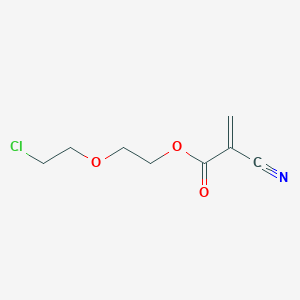![molecular formula C6H14N4O4 B12556205 N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide] CAS No. 186345-93-7](/img/structure/B12556205.png)
N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]: is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two aminooxyacetamide groups connected by an ethane-1,2-diyl linker. The presence of aminooxy groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide] typically involves the reaction of ethane-1,2-diamine with 2-bromoacetamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of ethane-1,2-diamine attack the electrophilic carbon atoms of 2-bromoacetamide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of N,N’-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide] may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide] undergoes various chemical reactions, including:
Oxidation: The aminooxy groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aminooxy groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: N,N’-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide] is used as a building block in organic synthesis. Its aminooxy groups can react with carbonyl compounds to form oximes, which are valuable intermediates in various chemical transformations.
Biology: In biological research, this compound is used as a cross-linking agent to study protein-protein interactions. The aminooxy groups can form stable covalent bonds with carbonyl groups in proteins, enabling the study of complex biological systems.
Medicine: N,N’-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide] has potential applications in drug development. Its ability to form stable conjugates with biomolecules makes it a valuable tool for designing targeted drug delivery systems and diagnostic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide] involves its ability to form covalent bonds with carbonyl groups. The aminooxy groups react with carbonyl compounds to form oximes, which are stable and resistant to hydrolysis. This reactivity is exploited in various applications, including cross-linking proteins and designing targeted drug delivery systems .
Comparison with Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar ethane-1,2-diyl linker but contains N-methylformamide groups instead of aminooxyacetamide groups.
N,N’-(Ethane-1,2-diyl)bis(2-bromoacetamide): This compound also has an ethane-1,2-diyl linker but contains 2-bromoacetamide groups.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide] is unique due to the presence of aminooxy groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring stable covalent bonds with carbonyl compounds, such as cross-linking proteins and designing targeted drug delivery systems.
Properties
CAS No. |
186345-93-7 |
|---|---|
Molecular Formula |
C6H14N4O4 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-aminooxy-N-[2-[(2-aminooxyacetyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C6H14N4O4/c7-13-3-5(11)9-1-2-10-6(12)4-14-8/h1-4,7-8H2,(H,9,11)(H,10,12) |
InChI Key |
TXCPJCNIIQNWLW-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CON)NC(=O)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


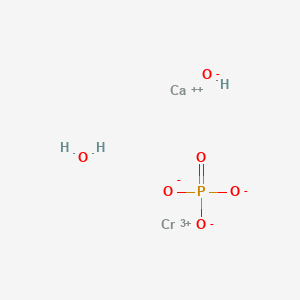
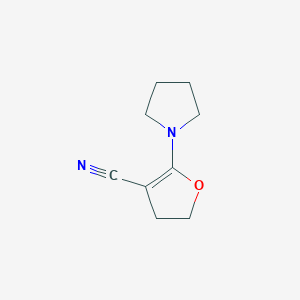

![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
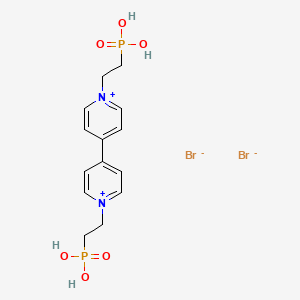
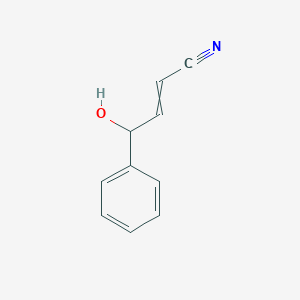

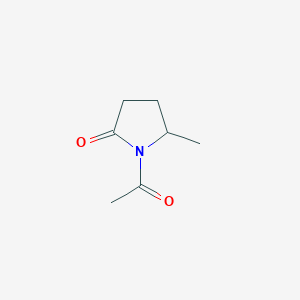
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)

![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)

